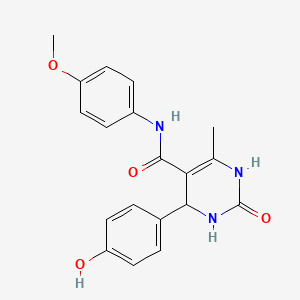![molecular formula C13H22N2O2 B5142468 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide](/img/structure/B5142468.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide, commonly known as CXE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CXE is a synthetic compound that belongs to the class of fatty acid amides and has a unique chemical structure that makes it an interesting subject of study.
Wirkmechanismus
The exact mechanism of action of CXE is not fully understood. However, studies have shown that it acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. CXE also appears to activate the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
CXE has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as improve cognitive function. CXE has also been shown to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CXE in lab experiments is its ability to reduce inflammation and pain. This makes it a valuable tool for studying the mechanisms of inflammation and pain in various disease models. However, one of the limitations of using CXE is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions of research for CXE. One area of research is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CXE's neuroprotective effect may make it a valuable tool for developing new treatments for these diseases. Another area of research is its potential use as an analgesic agent. Further studies are needed to determine the effectiveness of CXE as a pain reliever in humans. Additionally, more research is needed to fully understand the mechanism of action of CXE and its potential applications in various fields.
Synthesemethoden
The synthesis of CXE involves the reaction of 1-cyclohexene with propylamine, followed by the reaction of the resulting product with ethylenediamine. The final product is obtained after purification using chromatography techniques. The chemical structure of CXE is shown below:
Wissenschaftliche Forschungsanwendungen
CXE has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that CXE can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CXE has also been studied for its potential use as an analgesic agent. It has been found to have an analgesic effect in animal models of pain.
Eigenschaften
IUPAC Name |
N'-[2-(cyclohexen-1-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-9-14-12(16)13(17)15-10-8-11-6-4-3-5-7-11/h6H,2-5,7-10H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOQHSCBAKOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,6-difluorophenoxy)methyl]-N-[2-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B5142420.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5142425.png)
![ethyl 2-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5142429.png)
![1-(2-phenylethyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5142436.png)
![[1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5142443.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5142451.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5142461.png)
![ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5142463.png)
![3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5142470.png)
![3-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5142473.png)

![4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide](/img/structure/B5142498.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5142500.png)